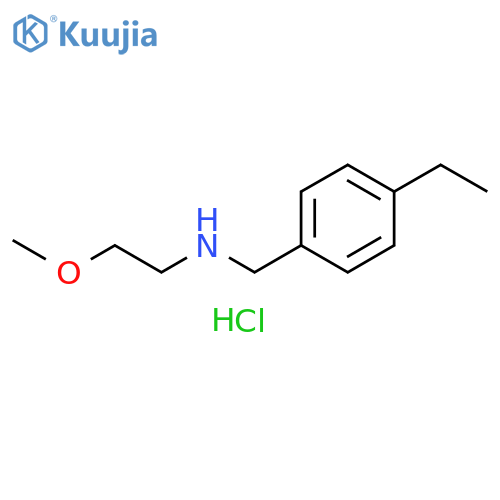

Cas no 1158411-75-6 (N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)

1158411-75-6 structure

商品名:N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride

CAS番号:1158411-75-6

MF:C12H20ClNO

メガワット:229.746302604675

CID:4574000

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride

-

- インチ: 1S/C12H19NO.ClH/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H

- InChIKey: UQUZBXHLGNYEPJ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(CC)=CC=1)NCCOC.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 6

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00J4HB-1g |

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride |

1158411-75-6 | 95% | 1g |

$61.00 | 2025-03-01 | |

| A2B Chem LLC | AI91471-1g |

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride |

1158411-75-6 | 95% | 1g |

$61.00 | 2024-04-20 |

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1158411-75-6 (N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬